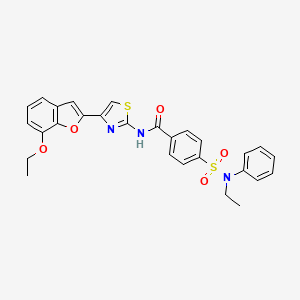

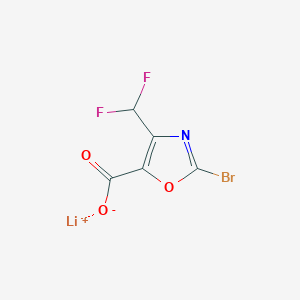

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate, also known as LiBrOx, is a chemical compound with potential applications in medical and scientific research. This compound is a derivative of oxazole, a heterocyclic organic compound that contains a five-membered ring with an oxygen and nitrogen atom. The synthesis of LiBrOx involves the reaction of 2-bromo-4-(difluoromethyl)-1,3-oxazole with lithium hydroxide, resulting in the formation of LiBrOx.

Aplicaciones Científicas De Investigación

Lithium-Containing Compounds in Battery Technology : Lithium difluoro(oxalato)borate (LiFOB) is used to enhance the electrochemical performance of lithium cobalt oxide and lithium nickel manganese cobalt oxide cathodes, as well as silicon/graphite anodes in lithium-ion batteries, particularly at elevated temperatures. This additive improves high-temperature performance and alters the surface chemistry of the electrodes (Lee et al., 2014).

Lithium in Aging Research : Lithium exposure at clinically relevant concentrations has been shown to increase survival during normal aging in Caenorhabditis elegans. It extends longevity via altered gene expression related to nucleosome-associated functions, suggesting a role in modulating histone methylation and chromatin structure (McColl et al., 2008).

Lithium's Role in Circadian Rhythm : Lithium is a critical component in the regulation of circadian rhythm through its inhibition of glycogen synthase kinase 3 (GSK3) and its effect on the orphan nuclear receptor Rev-erbα, a negative component of the circadian clock (Yin et al., 2006).

Lithium in Tissue Engineering : Lithium ions have been used to stimulate cementogenic differentiation of human periodontal ligament-derived cells in bioactive scaffolds. This involves the activation of the Wnt/β-catenin signalling pathway, indicating potential applications in periodontal tissue engineering (Han et al., 2012).

Lithium in Alzheimer's Disease Research : Lithium has neuroprotective properties and has been considered as a potential treatment for Alzheimer's disease due to its modulation of multiple homeostatic mechanisms involved in neurotrophic response, autophagy, oxidative stress, and mitochondrial function (Forlenza et al., 2014).

Use in Energy Storage Systems : Lithium salts such as lithium bromide (LiBr) have been explored in Li–O2 cells as electrolyte and redox mediator, enhancing cell performance with fewer side effects compared to other lithium halide salts (Kwak et al., 2016).

Propiedades

IUPAC Name |

lithium;2-bromo-4-(difluoromethyl)-1,3-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF2NO3.Li/c6-5-9-1(3(7)8)2(12-5)4(10)11;/h3H,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJFWSVYWWTGKK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1(=C(OC(=N1)Br)C(=O)[O-])C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrF2LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2878128.png)

![6-Bromoimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B2878132.png)

![(E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B2878139.png)

![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)